molecular formula C25H27N3O5S B3872919 N-({N'-[(1E)-1-(4-ETHOXYPHENYL)ETHYLIDENE]HYDRAZINECARBONYL}METHYL)-N-(4-PHENOXYPHENYL)METHANESULFONAMIDE

N-({N'-[(1E)-1-(4-ETHOXYPHENYL)ETHYLIDENE]HYDRAZINECARBONYL}METHYL)-N-(4-PHENOXYPHENYL)METHANESULFONAMIDE

Cat. No.: B3872919
M. Wt: 481.6 g/mol
InChI Key: CEYURJLGDKTDJF-LGUFXXKBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-({N’-[(1E)-1-(4-ETHOXYPHENYL)ETHYLIDENE]HYDRAZINECARBONYL}METHYL)-N-(4-PHENOXYPHENYL)METHANESULFONAMIDE is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes an ethoxyphenyl group, a hydrazinecarbonyl group, and a phenoxyphenyl group. The presence of these functional groups contributes to its reactivity and potential utility in different chemical reactions and applications.

Preparation Methods

The synthesis of N-({N’-[(1E)-1-(4-ETHOXYPHENYL)ETHYLIDENE]HYDRAZINECARBONYL}METHYL)-N-(4-PHENOXYPHENYL)METHANESULFONAMIDE involves several steps, including the formation of key intermediates and the use of specific reagents and conditions. One common synthetic route involves the condensation of 4-ethoxybenzaldehyde with hydrazine to form the corresponding hydrazone. This intermediate is then reacted with a suitable sulfonamide derivative to yield the final product. The reaction conditions typically involve the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .

Chemical Reactions Analysis

N-({N’-[(1E)-1-(4-ETHOXYPHENYL)ETHYLIDENE]HYDRAZINECARBONYL}METHYL)-N-(4-PHENOXYPHENYL)METHANESULFONAMIDE undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents such as potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the compound may yield corresponding sulfoxides or sulfones, while reduction may lead to the formation of amines or hydrazines .

Scientific Research Applications

N-({N’-[(1E)-1-(4-ETHOXYPHENYL)ETHYLIDENE]HYDRAZINECARBONYL}METHYL)-N-(4-PHENOXYPHENYL)METHANESULFONAMIDE has a wide range of scientific research applications. In chemistry, it can be used as a reagent or intermediate in the synthesis of other complex molecules. In biology and medicine, it may have potential as a therapeutic agent due to its unique structure and reactivity. Additionally, this compound could be utilized in industrial applications, such as the development of new materials or catalysts .

Mechanism of Action

The mechanism of action of N-({N’-[(1E)-1-(4-ETHOXYPHENYL)ETHYLIDENE]HYDRAZINECARBONYL}METHYL)-N-(4-PHENOXYPHENYL)METHANESULFONAMIDE involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to certain enzymes or receptors, potentially inhibiting their activity or modulating their function. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Properties

IUPAC Name

N-[(E)-1-(4-ethoxyphenyl)ethylideneamino]-2-(N-methylsulfonyl-4-phenoxyanilino)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27N3O5S/c1-4-32-22-14-10-20(11-15-22)19(2)26-27-25(29)18-28(34(3,30)31)21-12-16-24(17-13-21)33-23-8-6-5-7-9-23/h5-17H,4,18H2,1-3H3,(H,27,29)/b26-19+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEYURJLGDKTDJF-LGUFXXKBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=NNC(=O)CN(C2=CC=C(C=C2)OC3=CC=CC=C3)S(=O)(=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC=C(C=C1)/C(=N/NC(=O)CN(C2=CC=C(C=C2)OC3=CC=CC=C3)S(=O)(=O)C)/C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

481.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-({N'-[(1E)-1-(4-ETHOXYPHENYL)ETHYLIDENE]HYDRAZINECARBONYL}METHYL)-N-(4-PHENOXYPHENYL)METHANESULFONAMIDE
Reactant of Route 2
Reactant of Route 2
N-({N'-[(1E)-1-(4-ETHOXYPHENYL)ETHYLIDENE]HYDRAZINECARBONYL}METHYL)-N-(4-PHENOXYPHENYL)METHANESULFONAMIDE
Reactant of Route 3
N-({N'-[(1E)-1-(4-ETHOXYPHENYL)ETHYLIDENE]HYDRAZINECARBONYL}METHYL)-N-(4-PHENOXYPHENYL)METHANESULFONAMIDE
Reactant of Route 4
Reactant of Route 4
N-({N'-[(1E)-1-(4-ETHOXYPHENYL)ETHYLIDENE]HYDRAZINECARBONYL}METHYL)-N-(4-PHENOXYPHENYL)METHANESULFONAMIDE
Reactant of Route 5
Reactant of Route 5
N-({N'-[(1E)-1-(4-ETHOXYPHENYL)ETHYLIDENE]HYDRAZINECARBONYL}METHYL)-N-(4-PHENOXYPHENYL)METHANESULFONAMIDE
Reactant of Route 6
Reactant of Route 6
N-({N'-[(1E)-1-(4-ETHOXYPHENYL)ETHYLIDENE]HYDRAZINECARBONYL}METHYL)-N-(4-PHENOXYPHENYL)METHANESULFONAMIDE

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